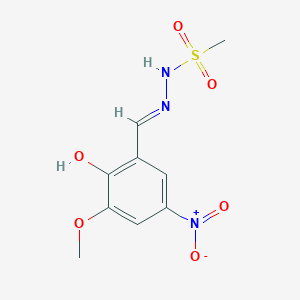
N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as SD-32, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
SD-32 inhibits CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of RNA polymerase II and the subsequent transcription of genes that are necessary for cell survival. SD-32 also inhibits the activity of other kinases, such as CDK1 and CDK2, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
SD-32 has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it does not affect the viability of normal cells. SD-32 has also been shown to inhibit the growth of tumors in mouse xenograft models. Additionally, SD-32 has been found to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SD-32 is its specificity for CDK7 and CDK9, which makes it a useful tool for studying the role of these kinases in gene transcription and cancer cell survival. However, SD-32 has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo. Additionally, SD-32 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Zukünftige Richtungen
Several future directions for SD-32 research include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Investigation of the potential of SD-32 as a combination therapy with other chemotherapeutic agents.
3. Exploration of the role of CDK7 and CDK9 in other diseases, such as viral infections and neurodegenerative disorders.
4. Development of more potent and selective CDK inhibitors based on the structure of SD-32.
Conclusion:
In conclusion, SD-32 is a small molecule inhibitor that has shown promise in cancer research due to its ability to inhibit CDK7 and CDK9. SD-32 has the potential to be a useful tool for studying the role of these kinases in gene transcription and cancer cell survival. However, further research is needed to optimize its synthesis, investigate its potential as a combination therapy, and explore its role in other diseases.
Synthesemethoden
SD-32 can be synthesized through a multistep process that involves the reaction of 2,5-dichloroaniline with ethylsulfonyl chloride to form 2,5-dichlorophenyl ethylsulfonate. This intermediate is then reacted with piperidinecarboxamide to form SD-32. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
SD-32 has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinase 7 (CDK7) and CDK9. CDK7 and CDK9 are involved in the regulation of gene transcription and have been implicated in the growth and survival of cancer cells. SD-32 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-13-8-11(15)5-6-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSYQICXBFKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)
![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)

![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)
